4'-Epidoxorubicin (hydrochloride)

Cardio-oncology Anthracycline safety CHF risk stratification

4'-Epidoxorubicin hydrochloride (epirubicin hydrochloride; CAS 56390-09-1) is a semisynthetic L-arabino derivative and stereoisomer of doxorubicin, differing solely by an axial-to-equatorial epimerization of the hydroxyl group at the 4'-position of the amino sugar (daunosamine) moiety. This stereochemical inversion at C-4' fundamentally alters the compound's metabolic fate, enabling a unique glucuronidation pathway that is inaccessible to doxorubicin.

Molecular Formula C27H29NO11
Molecular Weight 543.5 g/mol
Cat. No. B12812803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Epidoxorubicin (hydrochloride)
Molecular FormulaC27H29NO11
Molecular Weight543.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
InChIInChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17+,22-,27-/m0/s1
InChIKeyAOJJSUZBOXZQNB-WPFMFTOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Epidoxorubicin (Hydrochloride) Technical Summary: A Quantitatively Differentiated Anthracycline Stereoisomer


4'-Epidoxorubicin hydrochloride (epirubicin hydrochloride; CAS 56390-09-1) is a semisynthetic L-arabino derivative and stereoisomer of doxorubicin, differing solely by an axial-to-equatorial epimerization of the hydroxyl group at the 4'-position of the amino sugar (daunosamine) moiety [1]. This stereochemical inversion at C-4' fundamentally alters the compound's metabolic fate, enabling a unique glucuronidation pathway that is inaccessible to doxorubicin [2]. Marketed as ELLENCE® (Pfizer/Pharmacia & Upjohn), the hydrochloride salt (MW 579.98; C₂₇H₂₉NO₁₁·HCl) is a DNA topoisomerase II inhibitor and DNA intercalator that maintains antitumor efficacy comparable to doxorubicin while exhibiting a markedly differentiated cardiac safety profile supported by decades of randomized controlled trial data [3]. The compound is indicated as a component of adjuvant therapy in patients with evidence of axillary node tumor involvement following resection of primary breast cancer and has been investigated in gastric, colorectal, and ovarian carcinomas, as well as malignant lymphoma [4].

Why Doxorubicin and 4'-Epidoxorubicin (Hydrochloride) Are Not Interchangeable: Metabolic and Toxicologic Rationale


Although 4'-epidoxorubicin hydrochloride and doxorubicin hydrochloride share a common tetracyclic aglycone core and mechanism of action via topoisomerase II inhibition and DNA intercalation, their substitution is precluded by quantifiable divergences in both metabolic clearance and cumulative dose-dependent cardiotoxicity thresholds [1]. The axial-to-equatorial epimerization at the C-4' position of epirubicin enables UDP-glucuronosyltransferase-mediated glucuronidation of both the parent compound and its 13-dihydro metabolite (epirubicinol), a metabolic pathway entirely absent for doxorubicin [2]. This unique conjugation route accelerates plasma clearance (total clearance ~50 L/h/m² for epirubicin vs. ~27-30 L/h/m² for doxorubicin) and diverts the drug from reductive conversion to cardiotoxic secondary alcohol metabolites, providing a mechanistic basis for the compound's differentiated safety profile [3]. Clinically, this translates to a cumulative cardiotoxicity dose ratio of approximately 1.8-2.0 in favor of epirubicin: the risk-equivalent cumulative dose is approximately 500-550 mg/m² for doxorubicin versus 900-1,000 mg/m² for epirubicin, meaning direct one-to-one substitution without dose adjustment would expose patients to unnecessarily elevated cardiotoxicity risk while yielding no efficacy advantage [4]. For procurement in research or formulation contexts, these differences necessitate that protocols explicitly designate the specific anthracycline and cannot assume functional equivalence across stereoisomers.

4'-Epidoxorubicin (Hydrochloride) vs. Comparators: Quantitative Evidence for Scientific Selection


Cumulative Cardiotoxicity Threshold: Symptomatic CHF Occurs at 1,134 mg/m² for Epirubicin vs. 492 mg/m² for Doxorubicin

In a prospective randomized trial of 54 patients with advanced breast cancer treated with epirubicin 85 mg/m² or doxorubicin 60 mg/m² every three weeks, the median cumulative dose at which symptomatic congestive heart failure (CHF) occurred was 1,134 mg/m² for epirubicin compared to 492 mg/m² for doxorubicin [1]. This represents a 2.3-fold higher CHF threshold for epirubicin. Laboratory cardiotoxicity, defined as a decrease in resting LVEF >10% or a decrease of ≥5% with exercise, was reached at median cumulative doses of 935 mg/m² for epirubicin versus 468 mg/m² for doxorubicin (2.0-fold difference) [1].

Cardio-oncology Anthracycline safety CHF risk stratification

LVEF Preservation: Epirubicin Shows No Significant LVEF Decline at 400-500 mg/m² vs. 15% Decline with Doxorubicin

In a double-blind randomized study of 24 patients with non-Hodgkin lymphoma receiving multi-drug regimens containing either epirubicin (N=12) or doxorubicin (N=12), at cumulative doses of 400-500 mg/m², LVEF decreased significantly more in the doxorubicin group (-15% ± 11%) than in the epirubicin group (0% ± 13%, p<0.005) [1]. During doxorubicin therapy, 7 of 12 patients experienced LVEF decreases >10%, and one patient developed heart failure at a cumulative dose of only 200 mg/m² [1].

Cardiotoxicity monitoring Non-Hodgkin lymphoma LVEF preservation

Metabolic Differentiation: Unique Glucuronidation Pathway Enables 1.7- to 2-Fold Higher Plasma Clearance

Epirubicin undergoes unique glucuronidation by UDP-glucuronosyltransferase at the 4'-equatorial hydroxyl group, generating glucuronide conjugates of both epirubicin and epirubicinol that are absent in doxorubicin metabolism [1]. This metabolic divergence results in total plasma clearance of epirubicin being approximately 50 L/h/m², which is nearly 2-fold higher than that of doxorubicin (~27-30 L/h/m²) [2]. The glucuronide metabolites are pharmacologically inactive and divert the drug from reductive conversion to cardiotoxic secondary alcohol metabolites (doxorubicinol/epirubicinol) that react with [4Fe-4S] clusters of cytoplasmic aconitase and iron regulatory proteins [3].

Pharmacokinetics Drug metabolism UDP-glucuronosyltransferase

Maximum Tolerated Dose (MTD): Epirubicin MTD ~150 mg/m² vs. Doxorubicin ~75 mg/m²

The maximum tolerated dose (MTD) of epirubicin is approximately 150 mg/m², which is about 2-fold higher than the MTD of doxorubicin (~75 mg/m²) [1]. To achieve hematological equitoxicity, the dose of epirubicin should be approximately 20% higher than that of doxorubicin, resulting in a higher achievable cumulative dose [2]. Dose-dependent neutropenia is the primary dose-limiting toxicity for both agents, with a linear relationship between dose administered and AUC for unchanged drug and metabolites [1].

Dose intensification Phase I oncology Myelosuppression threshold

Formulation Stability: Crystalline Monohydrate Form with Defined Water Content (2.7%) Enables Reproducible Lyophilization

A stable crystalline monohydrate of epirubicin hydrochloride has been characterized with a defined water content of 2.7%, providing superior thermal stability compared to amorphous forms that are prone to dimerization and decomposition (e.g., to doxorubicinone) during storage and processing [1]. The crystalline modification can be produced by crystallization from water or water-hydrophilic organic solvent mixtures, avoiding the up to 25 wt% organic and inorganic contaminants that may accumulate during fermentation-based production of epirubicin [2].

Solid-state chemistry Lyophilized formulation Polymorph control

Equimolar Efficacy Retention: Comparable Response Rates (25% vs. 25%) with Longer Median Response Duration

In a randomized phase II comparison of epirubicin 85 mg/m² vs. doxorubicin 60 mg/m² in patients with advanced breast cancer who had failed prior non-anthracycline chemotherapy, major therapeutic response rates were identical at 25% (6 of 24 evaluable patients for epirubicin vs. 7 of 28 for doxorubicin) [1]. Notably, the median duration of response was 11.9 months for epirubicin compared to 7.1 months for doxorubicin [1]. At equimolar doses, epirubicin preserves equivalent antitumor efficacy while demonstrating a better therapeutic index [2].

Advanced breast cancer Response rate Therapeutic equivalence

High-Value Application Scenarios for 4'-Epidoxorubicin (Hydrochloride) Based on Differentiated Evidence


Adjuvant Breast Cancer Protocols Requiring Extended Anthracycline Exposure

4'-Epidoxorubicin hydrochloride is the anthracycline of choice in adjuvant breast cancer regimens (e.g., FEC-100, EC) where cumulative dose requirements approach or exceed 900 mg/m². The FDA-approved ELLENCE® label establishes a 550 mg/m² cumulative dose as the threshold for 0.9% cardiomyopathy incidence, with 1.6% at 700 mg/m² and 3.3% at 900 mg/m², whereas doxorubicin cardiotoxicity incidence accelerates sharply beyond 400 mg/m² [1]. The 2.3-fold higher cumulative dose to symptomatic CHF (1,134 mg/m² vs. 492 mg/m²) enables full-course adjuvant therapy completion without exceeding cardiotoxicity thresholds [2]. This scenario applies specifically to patients with node-positive early breast cancer post-resection, where the recommended starting dose is 100-120 mg/m² every 3-4 weeks [1].

Cardio-Oncology Research and Comparative Toxicology Studies

The stereochemical and metabolic differentiation of 4'-epidoxorubicin hydrochloride makes it the preferred comparator compound for mechanistic studies of anthracycline-induced cardiotoxicity. The reduced formation of cardiotoxic secondary alcohol metabolites (epirubicinol vs. doxorubicinol) provides a clean experimental contrast for investigating the role of carbonyl reductase-mediated reductive metabolism and [4Fe-4S] cluster reactivity in myocardial injury [1]. The distinct glucuronidation pathway (absent in doxorubicin) enables metabolic fate tracking via LC-MS/MS quantification of glucuronide conjugates in plasma and urine, facilitating pharmacokinetic-pharmacodynamic modeling of the structure-toxicity relationship [2]. This application supports both academic research and preclinical development of next-generation anthracycline analogues with improved safety profiles.

Lyophilized Injectable Formulation Development Requiring Polymorph Control

For CMC (Chemistry, Manufacturing, and Controls) development of generic epirubicin hydrochloride injections, procurement of the crystalline monohydrate form with defined water content (2.7%) is critical for batch-to-batch consistency [1]. Amorphous epirubicin hydrochloride is susceptible to dimerization and decomposition to doxorubicinone during storage, with fermentation-derived material potentially containing up to 25 wt% impurities prior to purification [2]. Crystallization from water or water-butanol mixtures yields a thermally stable crystalline modification suitable for lyophilized vial presentations (e.g., 50 mg and 200 mg single-dose vials), ensuring compliance with USP monograph specifications and ICH stability guidelines [1].

Non-Hodgkin Lymphoma (NHL) Protocols with Pre-Existing Cardiovascular Risk

In NHL treatment regimens (e.g., R-CEOP substituting epirubicin for doxorubicin in CHOP-like protocols), 4'-epidoxorubicin hydrochloride demonstrates quantifiably superior LVEF preservation. At cumulative doses of 400-500 mg/m², LVEF decreased by 15% ± 11% with doxorubicin vs. 0% ± 13% with epirubicin (p<0.005) [1]. This 15% absolute LVEF preservation difference directly translates to reduced incidence of clinical heart failure during treatment and lower long-term cardiovascular morbidity, a critical consideration for procurement decisions in hematology-oncology centers treating older or comorbid NHL populations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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